molecular formula C23H25N3O2 B127800 Icopezil CAS No. 145508-78-7

Icopezil

Cat. No. B127800
CAS RN: 145508-78-7
M. Wt: 375.5 g/mol
InChI Key: MTCMTKNMZCPKLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icopezil involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the nucleophilic aromatic substitution reaction of diaryliodonium salt-based aldehyde precursor followed by reductive alkylation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Icopezil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Scientific Research Applications

Icopezil has a wide range of applications in scientific research:

Mechanism of Action

Icopezil exerts its effects by selectively inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The enhanced acetylcholine levels improve cognitive function and memory in patients with Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where this compound binds and inhibits its activity .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its high selectivity and potency for acetylcholinesterase inhibition. It has shown promising results in preclinical studies, particularly in enhancing cognitive function and memory . Additionally, its structural modifications, such as fluorine substitution, have been shown to affect its binding affinity and pharmacological properties .

properties

CAS RN

145508-78-7

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one

InChI

InChI=1S/C23H25N3O2/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17/h1-5,12,14,16H,6-11,13,15H2,(H,24,27)

InChI Key

MTCMTKNMZCPKLX-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1CCC2=C3C=C4CC(=O)N=C4C=C3ON2)CC5=CC=CC=C5

SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5

Canonical SMILES

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5

Origin of Product

United States

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